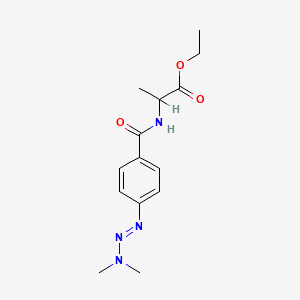

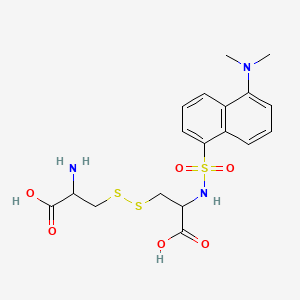

![molecular formula C13H11N3O B1616561 6,11-Dihydro-6-methyl-5H-Pyrido[2,3-b][1,5]benzodiazepin-5-on CAS No. 16287-28-8](/img/structure/B1616561.png)

6,11-Dihydro-6-methyl-5H-Pyrido[2,3-b][1,5]benzodiazepin-5-on

Übersicht

Beschreibung

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- is a heterocyclic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzodiazepines, which are known for their anxiolytic, sedative, and hypnotic effects.

Wirkmechanismus

The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- is not fully understood. However, it is known to bind to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmitter. This leads to an increase in chloride ion influx into the neuron, which results in hyperpolarization and reduces the excitability of the neuron.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- are mainly attributed to its binding to the GABA-A receptor. The compound has been shown to have anxiolytic, sedative, and hypnotic effects, which are useful in the treatment of anxiety disorders and insomnia. Additionally, the compound has been investigated for its anticonvulsant and neuroprotective properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- in lab experiments is its ability to selectively bind to the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological conditions. However, one of the limitations is that the compound has a short half-life, which may limit its use in certain experiments.

Zukünftige Richtungen

For the investigation of the compound include the development of new analogs with improved pharmacological properties and the investigation of its potential as a treatment for neurological disorders.

Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher haben tricyclische Pyrido[2,3-b][1,5]benzoxazepin-5(6H)-on-Derivate als potenzielle CDK8-Inhibitoren entwickelt und synthetisiert. Diese Verbindungen wurden durch die Flexibilität des P-Loop-Motivs des CDK8-Proteins inspiriert, die durch strukturelle Analyse von co-kristallisierten CDK8-Inhibitoren beobachtet wurde. Eines dieser Derivate (Verbindung 2) zeigte eine potente inhibitorische Aktivität gegen CDK8 (IC50 = 8,25 nM) und zeigte Selektivität in zellbasierten Studien .

Inhibition der Cyclin-abhängigen Kinase 8 (CDK8)

Zusammenfassend lässt sich sagen, dass 6,11-Dihydro-6-methyl-Pyrido[2,3-b][1,5]benzodiazepin-5-on in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Krebstherapie bis hin zur chemischen Biologie. Seine einzigartigen Eigenschaften machen es zu einem spannenden Thema der laufenden Forschung . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, können Sie sich gerne an uns wenden! 😊

Eigenschaften

IUPAC Name |

6-methyl-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-16-11-7-3-2-6-10(11)15-12-9(13(16)17)5-4-8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUDKSCEPDVUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167479 | |

| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16287-28-8 | |

| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.